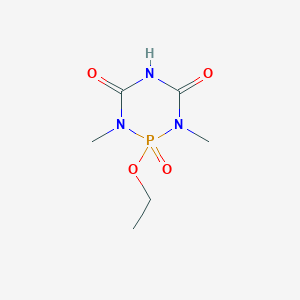![molecular formula C13H10N2O8S2 B11967517 1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene CAS No. 2394-05-0](/img/structure/B11967517.png)
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene is an organic compound with the molecular formula C13H10N2O8S2 and a molecular weight of 386.361. This compound is characterized by the presence of nitro groups and sulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene typically involves the nitration of 4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sulfonyl groups can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of nitro and sulfonyl groups on biological systems.
Medicine: It may serve as a precursor for the development of drugs with specific pharmacological properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonyl groups can participate in various chemical reactions, including nucleophilic substitution and oxidation, which can affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene can be compared with similar compounds such as:
1-Nitro-3-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene: This compound has a similar structure but with the nitro group in a different position on the benzene ring.
1-Nitro-2-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene: Another positional isomer with the nitro group in the ortho position.
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)toluene: This compound has a methyl group attached to the benzene ring in addition to the nitro and sulfonyl groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
2394-05-0 |
|---|---|
Molecular Formula |
C13H10N2O8S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-nitro-4-[(4-nitrophenyl)sulfonylmethylsulfonyl]benzene |
InChI |
InChI=1S/C13H10N2O8S2/c16-14(17)10-1-5-12(6-2-10)24(20,21)9-25(22,23)13-7-3-11(4-8-13)15(18)19/h1-8H,9H2 |
InChI Key |
SJDXYOYRYMRMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol](/img/structure/B11967445.png)
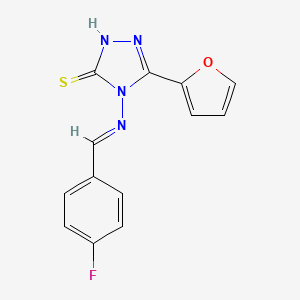
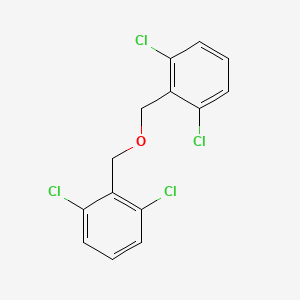
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967476.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11967481.png)
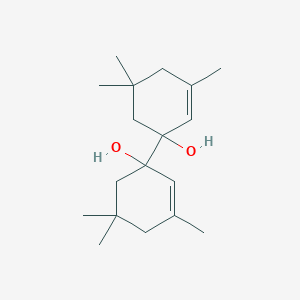
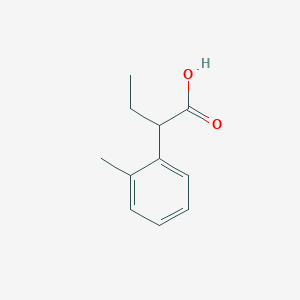
![4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967499.png)
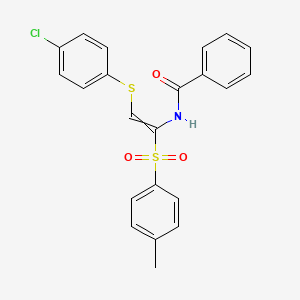
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967507.png)
